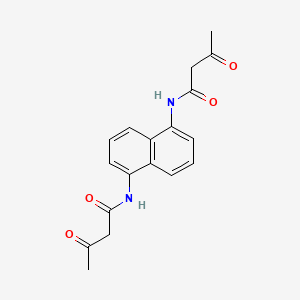
N,N'-(Naphthalene-1,5-diyl)bis(3-oxobutanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is an organic compound characterized by the presence of a naphthalene core linked to two 3-oxobutanamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) typically involves the condensation reaction between naphthalene-1,5-diamine and ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction can produce corresponding amines.
科学研究应用
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to cross-link biomolecules makes it a valuable tool in studying molecular interactions and stability.
相似化合物的比较
Similar Compounds
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide): Similar structure but with a butane linker instead of a naphthalene core.
N,N’-(3,3’-Dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Contains a biphenyl core with dimethyl substitutions.
Uniqueness
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
54940-90-8 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
3-oxo-N-[5-(3-oxobutanoylamino)naphthalen-1-yl]butanamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)9-17(23)19-15-7-3-6-14-13(15)5-4-8-16(14)20-18(24)10-12(2)22/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,24) |
InChI 键 |
HAWUSTKXUCKDRX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


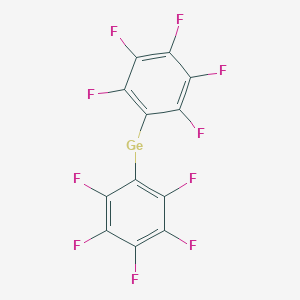
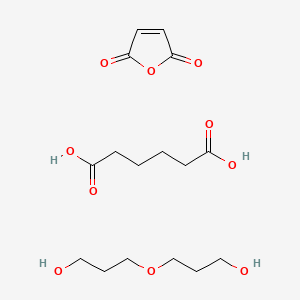
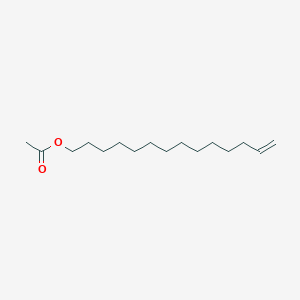
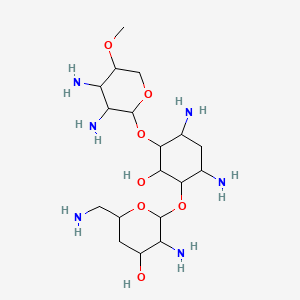
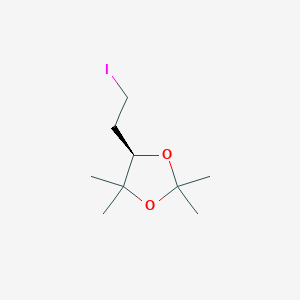
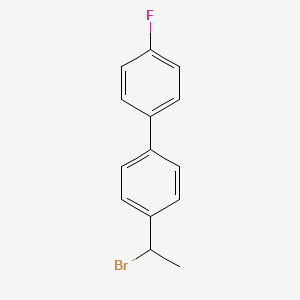
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
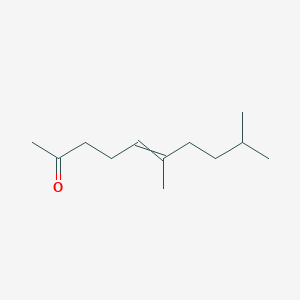
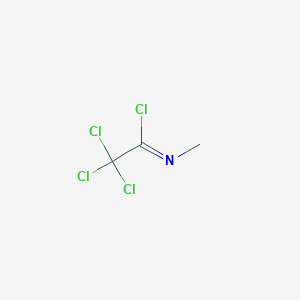
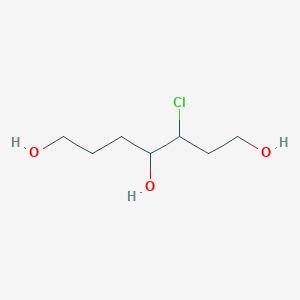

![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)

![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
